molecular formula C28H39AgF2N2- B6301771 (1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene)(difluoromethyl)silver CAS No. 1643366-13-5

(1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene)(difluoromethyl)silver

Cat. No.: B6301771
CAS No.: 1643366-13-5
M. Wt: 549.5 g/mol
InChI Key: APLKKPCEPXCWIN-UHFFFAOYSA-N
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Description

(1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene)(difluoromethyl)silver (molecular formula: C₂₈H₃₉AgF₂N₂) is a silver(I) complex featuring a bulky N-heterocyclic carbene (NHC) ligand, 1,3-bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene (SIPr), and a difluoromethyl (CF₂H) ligand . The SIPr ligand provides significant steric bulk due to the 2,6-diisopropylphenyl substituents, which stabilize the metal center and influence reactivity . Its primary applications remain underexplored but may include catalysis or as a precursor for other metal-NHC complexes .

Properties

CAS No.

1643366-13-5

Molecular Formula

C28H39AgF2N2-

Molecular Weight

549.5 g/mol

IUPAC Name

[1,3-bis[2,6-di(propan-2-yl)phenyl]imidazolidin-2-ylidene]silver;difluoromethane

InChI

InChI=1S/C27H38N2.CHF2.Ag/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;2-1-3;/h9-14,18-21H,15-16H2,1-8H3;1H;/q;-1;

InChI Key

APLKKPCEPXCWIN-UHFFFAOYSA-N

SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N2CCN(C2=[Ag])C3=C(C=CC=C3C(C)C)C(C)C.[CH-](F)F

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N2CCN(C2=[Ag])C3=C(C=CC=C3C(C)C)C(C)C.[CH-](F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene)(difluoromethyl)silver typically involves the reaction of silver salts with the corresponding imidazolidin-2-ylidene ligand. One common method is the reaction of silver fluoride with (1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene) in the presence of difluoromethylating agents under inert conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene)(difluoromethyl)silver undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include halides, phosphines, and other nucleophiles. Typical reaction conditions involve inert atmospheres, such as nitrogen or argon, to prevent oxidation and moisture-sensitive reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield new silver complexes with different ligands, while redox reactions can produce silver nanoparticles or other silver-containing species .

Mechanism of Action

The mechanism of action of (1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene)(difluoromethyl)silver involves the coordination of the silver center to various substrates, facilitating chemical transformations. The bulky imidazolidin-2-ylidene ligand provides steric protection, enhancing the stability of the silver complex and allowing for selective reactions . The difluoromethyl group can participate in electron-withdrawing interactions, influencing the reactivity of the compound .

Comparison with Similar Compounds

Structural and Ligand-Based Comparisons
Compound Name Metal Center Ligand(s) Molecular Formula Key Features
(1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene)(difluoromethyl)silver Ag(I) SIPr, CF₂H C₂₈H₃₉AgF₂N₂ Bulky SIPr ligand enhances steric protection; CF₂H may enhance electrophilicity .
Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]silver(I) Ag(I) SIPr, Cl⁻ C₂₇H₃₆AgClN₂ Chloride ligand likely increases solubility; used in catalysis and as a precursor .
[1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene]copper(III) chloride Cu(III) SIPr, Cl⁻ C₂₇H₃₆ClCuN₂ Higher oxidation state (Cu(III)) may enhance oxidative reactivity .
Allyl(1,3-bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene)chloropalladate(II) Pd(II) SIPr, Cl⁻, allyl C₃₀H₄₀ClN₂Pd Palladium-SIPr systems are widely used in cross-coupling reactions .
Ruthenium-SIPr metathesis catalysts (e.g., FixCa) Ru(II) SIPr, piperazine, benzylidene Varies SIPr stabilizes Ru centers for high catalytic activity in olefin metathesis .

Key Observations :

  • Steric Effects : All SIPr-based complexes share steric protection from the 2,6-diisopropylphenyl groups, which prevents decomposition and stabilizes reactive metal centers .
  • Metal-Specific Reactivity : Silver(I) complexes are less catalytically active than Ru(II) or Pd(II) analogs but may serve as precursors for more reactive species .
Catalytic and Functional Comparisons
  • Olefin Metathesis: Ru-SIPr catalysts (e.g., FixCa) exhibit enhanced activity for terminal olefins due to SIPr’s strong σ-donor and weak π-acceptor properties .

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